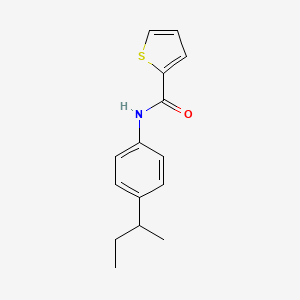
N-(4-sec-butylphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-2-thiophenecarboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1970s and has since been studied for its potential medicinal properties. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
N-(4-sec-butylphenyl)-2-thiophenecarboxamide works by binding to cannabinoid receptors in the body, specifically the CB2 receptor. This binding activates a signaling pathway that leads to the inhibition of inflammatory responses and the reduction of pain sensation. The compound has also been found to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis process, which makes it easy to obtain and use in experiments. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in some experiments.
Future Directions
There are several potential future directions for research on N-(4-sec-butylphenyl)-2-thiophenecarboxamide. One area of focus could be the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further research could be done to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the long-term effects of N-(4-sec-butylphenyl)-2-thiophenecarboxamide use, particularly with regard to its potential for addiction and abuse.
Synthesis Methods
The synthesis of N-(4-sec-butylphenyl)-2-thiophenecarboxamide involves the reaction of 4-sec-butylphenylmagnesium bromide with 2-thiophenecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-sec-butylphenyl)-2-thiophenecarboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have analgesic properties, making it a potential alternative to opioids for pain management.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODHRHDNLVKYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)